

## Bimosiamose: A Phenolic Glycoside Pan-Selectin Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

**Bimosiamose** (formerly TBC-1269) is a synthetic, non-oligosaccharide, phenolic glycoside that functions as a pan-selectin antagonist. By competitively inhibiting E-selectin, P-selectin, and L-selectin, **bimosiamose** effectively disrupts the initial tethering and rolling of leukocytes on the vascular endothelium, a critical early step in the inflammatory cascade. This mechanism of action has positioned **bimosiamose** as a potential therapeutic agent for a range of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. This technical guide provides a comprehensive overview of **bimosiamose**, including its chemical properties, mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a review of the relevant signaling pathways.

## Introduction

The recruitment of leukocytes from the bloodstream to sites of tissue injury or infection is a hallmark of the inflammatory response. This process is initiated by the selectin family of cell adhesion molecules, which are expressed on the surface of both leukocytes (L-selectin) and endothelial cells (E-selectin and P-selectin). The interaction between selectins and their carbohydrate ligands on leukocytes mediates the initial capture and subsequent rolling of these cells along the vascular wall. This transient adhesion allows for subsequent firm adhesion and transmigration into the inflamed tissue.



**Bimosiamose** is a small molecule designed to mimic the sialyl Lewisx (sLex) moiety, the natural ligand for selectins, thereby acting as a competitive inhibitor. Its classification as a phenolic glycoside stems from its chemical structure, which incorporates phenolic rings linked to a glycosyl group.[1] This guide will delve into the technical details of **bimosiamose** as a selectin inhibitor, providing valuable information for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

## **Chemical and Physical Properties**

**Bimosiamose** is a white to off-white solid powder.[1] Its chemical structure confirms its classification as a phenolic glycoside, featuring two phenyl groups each linked to a mannose moiety.

| Property         | Value                                                                                                                                                                                                                                                     | Reference |  |
|------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|--|
| Chemical Formula | C46H54O16                                                                                                                                                                                                                                                 | [1][2]    |  |
| Molecular Weight | 862.9 g/mol                                                                                                                                                                                                                                               | [2]       |  |
| CAS Number       | 187269-40-5                                                                                                                                                                                                                                               | [1]       |  |
| Synonyms         | TBC-1269                                                                                                                                                                                                                                                  | [1][3]    |  |
| IUPAC Name       | 2-[3-[5-[6-[3-[3-<br>(carboxymethyl)phenyl]-4-<br>[(2R,3S,4S,5S,6R)-3,4,5-<br>trihydroxy-6-<br>(hydroxymethyl)oxan-2-<br>yl]oxyphenyl]hexyl]-2-<br>[(2R,3S,4S,5S,6R)-3,4,5-<br>trihydroxy-6-<br>(hydroxymethyl)oxan-2-<br>yl]oxyphenyl]phenyl]acetic acid | [2]       |  |

## **Mechanism of Action: Pan-Selectin Inhibition**

**Bimosiamose** functions as a pan-selectin antagonist, competitively inhibiting the binding of leukocytes to the endothelium by targeting E-selectin, P-selectin, and L-selectin. This inhibition prevents the initial tethering and rolling of leukocytes, which is the first step in their



extravasation to inflammatory sites.[3][4] By blocking this crucial step, **bimosiamose** effectively reduces the infiltration of inflammatory cells into tissues, thereby mitigating the inflammatory response.

## **Quantitative Efficacy Data**

The inhibitory activity of **bimosiamose** has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) values determined for each of the selectins.

| Selectin   | IC50 (μM) | Reference |
|------------|-----------|-----------|
| E-selectin | 88        | [3][4]    |
| P-selectin | 20        | [3][4]    |
| L-selectin | 86        | [3][4]    |

## **Clinical Efficacy**

**Bimosiamose** has been evaluated in several clinical trials for various inflammatory conditions. The following table summarizes key quantitative findings from these studies.



| Indication                                            | Study Design                                                           | Treatment                           | Key Findings                                                                                                                           | Reference |
|-------------------------------------------------------|------------------------------------------------------------------------|-------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Mild Allergic<br>Asthma                               | Randomized,<br>double-blind,<br>placebo-<br>controlled, cross-<br>over | Inhaled<br>bimosiamose 70<br>mg bid | Attenuated the maximum late asthmatic reaction (LAR) by 50.2% compared to placebo (p=0.045).                                           | [5]       |
| Ozone-Induced<br>Airway<br>Inflammation               | Double-blind, placebo- controlled, randomized, cross-over              | Inhaled<br>bimosiamose 10<br>mg bid | Reduced sputum neutrophils by 40% (p=0.068), IL-8 by 35% (p=0.004), and MMP-9 by 46% (p=0.022) compared to placebo.                    |           |
| Chronic<br>Obstructive<br>Pulmonary<br>Disease (COPD) | Randomized,<br>double-blind,<br>placebo-<br>controlled, cross-<br>over | Inhaled<br>bimosiamose 10<br>mg bid | Decreased sputum IL-8 concentration (-9.49 ng/mL, p=0.008) and macrophage count (-0.200 x 10^6 cells/mL, p=0.012) compared to placebo. | _         |

# Signaling Pathways in Leukocyte Adhesion and Inflammation



Selectin-mediated adhesion is not merely a physical tethering process; it also initiates intracellular signaling cascades within the leukocyte that are crucial for subsequent firm adhesion and transmigration. While direct experimental evidence detailing the specific effects of **bimosiamose** on these downstream pathways is limited, understanding the general mechanisms provides context for its anti-inflammatory action.

# Selectin-Mediated Signaling Leading to Integrin Activation

The binding of selectins to their ligands on leukocytes triggers "outside-in" signaling. This process leads to the activation of integrins, such as LFA-1 (Lymphocyte Function-associated Antigen-1), on the leukocyte surface. Activated integrins undergo a conformational change that increases their affinity for their ligands on the endothelial cell surface, primarily ICAMs (Intercellular Adhesion Molecules). This high-affinity binding mediates the firm adhesion of the leukocyte, a prerequisite for its subsequent diapedesis across the endothelial barrier.



#### Outside-in Signal







Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. Bimosiamose | C46H54O16 | CID 9811353 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Bimosiamose, an inhaled small-molecule pan-selectin antagonist, attenuates late asthmatic reactions following allergen challenge in mild asthmatics: a randomized, double-blind, placebo-controlled clinical cross-over-trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bimosiamose: A Phenolic Glycoside Pan-Selectin Inhibitor for Inflammatory Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667080#bimosiamose-as-a-phenolic-glycoside-selectin-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com